Cas no 151135-83-0 (2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-,(2E)-)

2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-,(2E)- structure
151135-83-0 structure
Productnaam:2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-,(2E)-
CAS-nummer:151135-83-0
MF:C25H26O5
MW:406.470947742462
CID:149635
PubChem ID:5316801

2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-,(2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-,(2E)-
    • (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(8-hydroxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one
    • 2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-...
    • (2E)-1-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one
    • 1-(3-(3-Methyl-2-butenyl)-2,4-(dihydroxy)phenyl)-3-(2,2-dimethyl-8-hydroxy-2H-benzopyran-6-yl)-2-propen-1-one
    • 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-Methyl-2-butenyl)phenyl)-3-(8-hydroxy-2,2-dimethyl-2H-benzopyran-6-yl)-, (2E)-
    • DMDBP
    • BDBM50496209
    • LMPK12120084
    • 151135-83-0
    • CHEMBL2204386
    • 1-(3-(3-methyl-2-butenyl)-2,4-(dihydroxy)phenyl)-3-(2,2-dimethyl-8-hydroxy-2H-benzopyran-6-yl)-2-pro
    • SCHEMBL24075561
    • (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(8-hydroxy-2,2-dimethyl-chromen-6-yl)prop-2-en-1-one
    • (e)-1-[2,4-dihydroxy-3-(3-methyl-2-but enyl)phenyl]-3-(2,2-dimethyl-8-hydrox y-2h-benzopyran-6-yl)-2-propen-1-one
    • (E)-1-[2,4-Dihydroxy-3-(3-methyl-but-2-enyl)-phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-propenone
    • 3,2',4'-Trihydroxy-6'',6''-dimethyl-3'-prenylpyrano[2'',3'':4,5]chalcone
    • Inchi: InChI=1S/C25H26O5/c1-15(2)5-7-18-21(27)10-8-19(23(18)29)20(26)9-6-16-13-17-11-12-25(3,4)30-24(17)22(28)14-16/h5-6,8-14,27-29H,7H2,1-4H3/b9-6+
    • InChI-sleutel: DYPJOHFWCNIBKZ-RMKNXTFCSA-N
    • LACHT: C/C(=C/CC1=C(O)C=CC(C(/C=C/C2C=C(O)C3OC(C=CC=3C=2)(C)C)=O)=C1O)/C

Berekende eigenschappen

  • Exacte massa: 406.178024
  • Monoisotopische massa: 406.178024
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 5
  • Complexiteit: 702
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 87
  • XLogP3: 6

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: 633.4°Cat760mmHg
  • Vlampunt: 216.9°C
  • Brekindex: 1.638
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